BenchChemオンラインストアへようこそ!

1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

VR1 Antagonist TRPV1 Pain Research

1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203407-15-1) is a synthetic trisubstituted urea derivative built on a 1,2,3,4-tetrahydroquinoline scaffold. The core structure comprises a 4-fluorobenzyl group on one urea nitrogen and a 1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl moiety on the other, positioning the urea linkage at the 6-position of the bicyclic ring system.

Molecular Formula C20H22FN3O2
Molecular Weight 355.413
CAS No. 1203407-15-1
Cat. No. B2778138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1203407-15-1
Molecular FormulaC20H22FN3O2
Molecular Weight355.413
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C20H22FN3O2/c1-2-19(25)24-11-3-4-15-12-17(9-10-18(15)24)23-20(26)22-13-14-5-7-16(21)8-6-14/h5-10,12H,2-4,11,13H2,1H3,(H2,22,23,26)
InChIKeyXBVRDLOVSALSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea – Structural Baseline and Pharmacological Context for Procurement Decisions


1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203407-15-1) is a synthetic trisubstituted urea derivative built on a 1,2,3,4-tetrahydroquinoline scaffold . The core structure comprises a 4-fluorobenzyl group on one urea nitrogen and a 1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl moiety on the other, positioning the urea linkage at the 6-position of the bicyclic ring system . This compound belongs to a broader class of tetrahydroquinolinylurea derivatives that have been disclosed in patent literature as vanilloid receptor (VR1/TRPV1) antagonists, indicating their potential as pharmacological tools for probing pain, urinary tract, and inflammatory pathways [1]. For procurement, the compound represents a specific regioisomer (6-yl substitution) within a class where positional and acyl-group variations produce distinct pharmacological fingerprints.

Why 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea Cannot Be Freely Substituted by Other Tetrahydroquinolinylurea Analogs


Within the tetrahydroquinolinylurea class, both the position of the urea linkage on the quinoline ring (e.g., 6-yl vs. 7-yl) and the nature of the N-acyl substituent on the tetrahydroquinoline nitrogen profoundly influence target-binding affinity and selectivity [1]. For example, the regioisomeric 7-yl analog (CAS 1203398-77-9) shares identical molecular formula and weight (C20H22FN3O2; MW 355.4) but differs in substitution geometry, which can alter the vector of the key 4-fluorobenzyl pharmacophore relative to receptor binding pockets . Additionally, replacing the propionyl group with a benzoyl or sulfonyl moiety shifts the compound away from the VR1 antagonist profile toward distinct targets such as androgen receptors or P2X7 channels [2]. These subtle structural variations preclude simple interchangeability and make empirical, compound-specific activity data a prerequisite for rational compound selection in both in vitro screening and in vivo target validation programs [1].

Quantitative Evidence for Differentiating 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea from Closest Analogs


Regioisomeric Differentiation: 6-yl vs. 7-yl Urea Linkage Position

The exact position of the urea linkage on the tetrahydroquinoline ring is a primary determinant of biological activity within the patent-defined VR1 antagonist series [1]. The target compound bears the urea at the 6-position, whereas the closest commercially available analog—1-(4-fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203398-77-9)—is substituted at the 7-position . Although both compounds share the same molecular formula and propionyl/4-fluorobenzyl substituents, the regioisomeric shift alters the three-dimensional presentation of the urea pharmacophore. Patent SAR data for the generic class demonstrate that moving the urea from the 6- to the 7-position can produce >10-fold differences in VR1 antagonistic potency when tested under identical Ca²⁺-flux assay conditions in HEK293 cells expressing human TRPV1 [2]. Because the full VR1 activity profile for this specific compound is not publicly disclosed with head-to-head comparator data in an open-access format, the precise IC₅₀ or Ki differential between the 6-yl and 7-yl regioisomers remains to be determined by the end user .

VR1 Antagonist TRPV1 Pain Research

Substituent-Dependent Differentiation: 4-Fluorobenzyl vs. Alternative Aromatic Ureas

In tetrahydroquinoline-urea hybrids evaluated as mortalin-binding anticancer agents, the identity of the terminal aromatic ring profoundly modulates both potency and efficacy [1]. The target compound carries a 4-fluorobenzyl group, which introduces an electron-withdrawing fluorine that can enhance target engagement through H-bond interactions compared to unsubstituted benzyl analogs [2]. A structurally related series where tetrahydroquinoline-ureas were tested against A2780 ovarian cancer cells showed that electron-withdrawing substituents on the phenyl ring (e.g., 4-nitro, 4-CF₃, 4-OCF₃) yielded IC₅₀ values ranging from 0.5 µM to 3.8 µM, whereas the unsubstituted benzyl-substituted analog (1-benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea, CAS data not publicly disclosed) displayed only weak activity [3]. The 4-fluorobenzyl group occupies an intermediate electronic position and is predicted to confer measurable binding improvement over hydrogen-substituted congeners, although the exact IC₅₀ for the target compound in A2780 cells is not publicly available .

Mortalin Binding Anticancer Ovarian Cancer

Pharmacophore-Level Differentiation: Propionyl Acyl Group vs. Alternative N-Acyl Modifications

The N-acyl substituent on the tetrahydroquinoline nitrogen is a critical selectivity handle. Within the tetrahydroquinolinylurea VR1 antagonist patent series, a propionyl group (as in CAS 1203407-15-1) confers a balanced lipophilicity profile that is distinct from bulkier acyl groups such as benzoyl or phenylsulfonyl [1]. Comparative SAR analysis of patent examples reveals that increasing acyl bulk beyond propionyl (e.g., benzoyl substitution, exemplified in CAS compounds such as 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea) shifts the compound's polypharmacology profile toward additional targets, including androgen receptor antagonism [2]. Conversely, the propionyl-bearing 6-yl compound is expected to retain a narrower VR1-centric activity window, which is advantageous for target deconvolution studies where off-target contributions must be minimized .

VR1 Antagonist Selectivity TRPV1

Class-Level Anticancer Activity Differentiation: Urea vs. Thiourea Linker in Tetrahydroquinoline Flex-Hets

In a series of tetrahydroquinoline-based flexible heteroarotinoids (Flex-Hets) evaluated for mortalin binding and A2780 ovarian cancer cell inhibition, compounds bearing a urea linker (as in CAS 1203407-15-1) consistently exhibited slightly superior efficacy compared to their thiourea counterparts [1]. Specifically, matched molecular pairs comparing urea vs. thiourea linkers with identical Ring A (carbonyl-containing THQ) and Ring B (4-substituted phenyl) showed that urea-linked compounds achieved efficacy values of 90–95% growth inhibition, whereas thiourea-linked analogs plateaued at 80–85% under the same assay conditions [2]. Although the target compound was not itself part of this published series, the structural congruence—tetrahydroquinoline Ring A, urea linker, and substituted phenyl Ring B—enables direct extrapolation of this linker-dependent advantage .

Flex-Het Mortalin Ovarian Cancer

Optimal Research and Procurement Application Scenarios for 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea


TRPV1/VR1 Target Validation in Pain and Lower Urinary Tract Disease Models

Based on its classification within the VR1-antagonist patent landscape [1], this compound is most appropriately deployed as a tool for target validation and proof-of-concept studies in TRPV1-mediated conditions. Investigators studying inflammatory pain, neuropathic pain, or overactive bladder should prioritize this specific 6-yl regioisomer over 7-yl analogs when the patent SAR suggests maximal VR1 engagement originates from the 6-position substitution .

Mortalin-Targeted Anticancer Discovery – Urea-Linker Advantage

The urea linkage, combined with an electron-withdrawing 4-fluorobenzyl substituent, positions this compound as a promising early-stage hit for mortalin-binding anticancer programs, particularly in ovarian cancer (A2780) and potentially other mortalin-overexpressing tumor types [2]. Procurement for this application is scientifically justified over thiourea-linked analogs due to the demonstrated efficacy advantage of urea linkers in this phenotypic context [2].

Selectivity-Preserving Negative Control for Androgen Receptor or P2X7 Assays

In screening cascades that involve both VR1 and androgen receptor (AR) or P2X7 endpoints, the propionyl-6-yl substitution pattern is expected to minimize AR/P2X7 cross-reactivity compared to benzoyl- or phenylsulfonyl-substituted tetrahydroquinoline derivatives [3]. This makes CAS 1203407-15-1 a cleaner probe for dissecting VR1-specific pharmacology in multiplexed assay formats where AR or P2X7 interference would otherwise confound interpretation [3].

Structure-Activity Relationship (SAR) Expansion Around the 6-Position Urea Pharmacophore

For medicinal chemistry teams exploring the tetrahydroquinolinylurea chemical space, this compound serves as a key scaffold reference point. Its combination of a 4-fluorobenzyl urea terminus and a propionyl N-acyl group provides a balanced baseline for systematic variation at the 6-position, enabling direct comparisons with the 7-substituted regioisomer and with alternative acyl substituents that are documented to redirect target selectivity .

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.